![molecular formula C9H4N4O3 B14318975 1H-imidazo[4,5-g]quinazoline-4,8,9(5H)-trione CAS No. 105664-72-0](/img/structure/B14318975.png)
1H-imidazo[4,5-g]quinazoline-4,8,9(5H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-imidazo[4,5-g]quinazoline-4,8,9(5H)-trione is a heterocyclic compound that features a fused tricyclic structure containing imidazole and quinazoline rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-imidazo[4,5-g]quinazoline-4,8,9(5H)-trione typically involves multi-component reactions. One common method includes the formation of a Schiff’s base, followed by an intramolecular hetero-Diels-Alder reaction, defluorination, and dehydrogenation . The reaction conditions often require specific catalysts and controlled environments to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale multi-step synthesis processes, utilizing advanced techniques such as microwave-assisted reactions, metal-catalyzed reactions, and phase-transfer catalysis . These methods are designed to optimize yield and purity while minimizing production costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-imidazo[4,5-g]quinazoline-4,8,9(5H)-trione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are often employed under controlled conditions to achieve the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Wissenschaftliche Forschungsanwendungen
1H-imidazo[4,5-g]quinazoline-4,8,9(5H)-trione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Wirkmechanismus
The mechanism of action of 1H-imidazo[4,5-g]quinazoline-4,8,9(5H)-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interfere with DNA replication, thereby exerting its anticancer effects . The exact pathways and targets depend on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]quinoxalines: These compounds share a similar fused ring structure but differ in the position of nitrogen atoms and overall molecular architecture.
Quinazolinones: These compounds are structurally related but lack the imidazole ring, resulting in different chemical properties and applications.
Uniqueness: 1H-imidazo[4,5-g]quinazoline-4,8,9(5H)-trione is unique due to its specific tricyclic structure and the presence of three nitrogen atoms, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form bioactive derivatives makes it a valuable compound in both research and industrial contexts .
Eigenschaften
CAS-Nummer |
105664-72-0 |
|---|---|
Molekularformel |
C9H4N4O3 |
Molekulargewicht |
216.15 g/mol |
IUPAC-Name |
1,7-dihydroimidazo[4,5-g]quinazoline-4,8,9-trione |
InChI |
InChI=1S/C9H4N4O3/c14-7-3-4(10-2-13-9(3)16)8(15)6-5(7)11-1-12-6/h1-2H,(H,11,12)(H,10,13,16) |
InChI-Schlüssel |
IWROETMFTPFQHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(N1)C(=O)C3=C(C2=O)N=CNC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


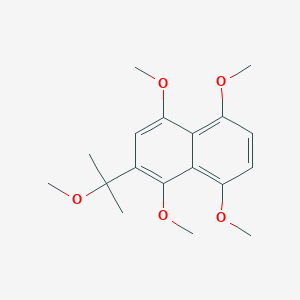
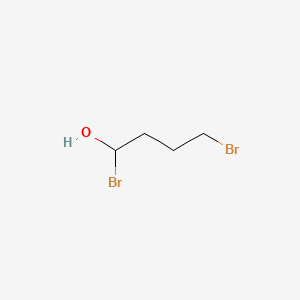

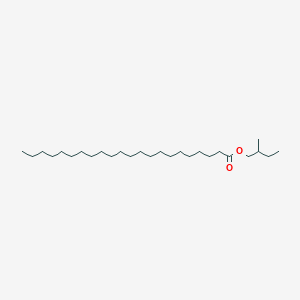
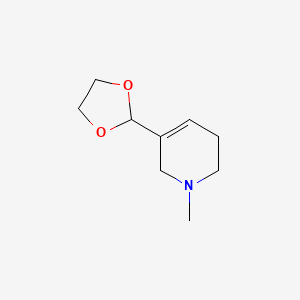
methyl}benzene](/img/structure/B14318927.png)

![(E)-1-[2-(Benzenesulfonyl)-1-phenylethyl]-2-(4-methylphenyl)diazene](/img/structure/B14318930.png)

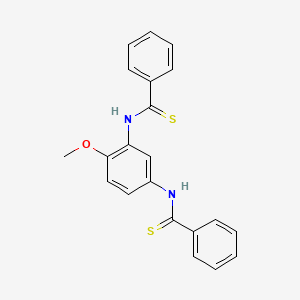
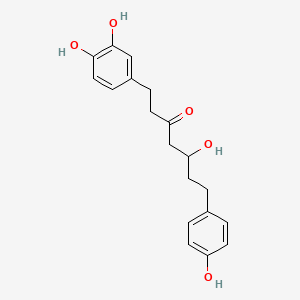
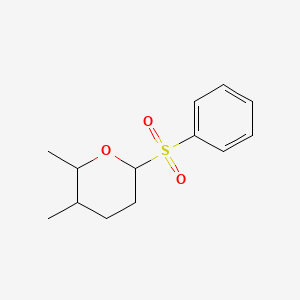
![1H-Pyrrole, 1-[(4-nitrophenyl)methyl]-](/img/structure/B14318958.png)

